An In-Depth Technical Guide to 4-(Methylthio)phenol (CAS 1073-72-9)
An In-Depth Technical Guide to 4-(Methylthio)phenol (CAS 1073-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)phenol (CAS 1073-72-9), a key organic intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and discusses its known applications and potential biological interactions. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and potential mechanisms of action are illustrated with diagrams generated using Graphviz.
Introduction
4-(Methylthio)phenol, also known as 4-hydroxythioanisole or p-(methylthio)phenol, is an organosulfur compound with the chemical formula C₇H₈OS.[1][2] Its structure features a phenol ring substituted with a methylthio group at the para position. This substitution imparts unique reactivity, making it a valuable building block in organic synthesis.[3] Primarily, it serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals, such as the insecticide sulprofos.[1][3] This guide aims to provide researchers and professionals in drug development with a detailed technical resource on this important chemical compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Methylthio)phenol is presented in Table 1. This data has been compiled from various sources to provide a comprehensive and accurate profile of the compound.
Table 1: Chemical and Physical Properties of 4-(Methylthio)phenol
| Property | Value | References |
| IUPAC Name | 4-(methylthio)phenol | [4] |
| Synonyms | 4-Hydroxythioanisole, p-(Methylthio)phenol, 4-(Methylmercapto)phenol | [1][4] |
| CAS Number | 1073-72-9 | [4] |
| Molecular Formula | C₇H₈OS | [1][4] |
| Molecular Weight | 140.20 g/mol | [1][4] |
| Appearance | White to pale brown crystalline solid | [1] |
| Melting Point | 84-86 °C | [1] |
| Boiling Point | 153-156 °C at 20 mmHg | [1] |
| Solubility in Water | 9.59 g/L | [5] |
| pKa | 9.53 at 25 °C | [1] |
| InChI Key | QASBCTGZKABPKX-UHFFFAOYSA-N | [4] |
| SMILES | CSc1ccc(O)cc1 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 4-(Methylthio)phenol.
Synthesis Protocols
Two common methods for the synthesis of 4-(Methylthio)phenol are detailed below.
This method involves the direct methylation of phenol using dimethyl disulfide in the presence of a strong acid catalyst.
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Materials: Phenol, Dimethyl Disulfide (Me₂S₂), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
In a reaction vessel, combine phenol and dimethyl disulfide in a molar ratio of approximately 3.15:1.
-
Slowly add sulfuric acid to the mixture, maintaining a molar ratio of H₂SO₄ to Me₂S₂ of about 1.75:1. The reaction is exothermic and should be cooled to maintain a temperature of 40°C.
-
Stir the reaction mixture at 40°C for 5 hours.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Expected Yield: 79.3% - 83.5%
This method utilizes a copper-catalyzed reaction between a p-halogenated phenylacetic acid derivative and sodium methyl mercaptide.
-
Materials: 4-Bromophenylacetic acid, Sodium methyl mercaptide, Cuprous bromide (CuBr), Dimethylformamide (DMF), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
To a three-necked flask, add 4-bromophenylacetic acid, DMF, sodium methyl mercaptide, and a catalytic amount of cuprous bromide.[6]
-
Replace the atmosphere in the flask with nitrogen.[6]
-
Heat the reaction mixture to 130°C and stir for 4 hours under a nitrogen atmosphere.[6]
-
Cool the reaction mixture and add a 40% NaOH solution, followed by stirring for 10 minutes.[6]
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(methylthio)phenylacetic acid.
-
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like 4-(Methylthio)phenol.
-
Materials: Crude 4-(Methylthio)phenol, Ethanol, Water.
-
Procedure:
-
Dissolve the crude 4-(Methylthio)phenol in a minimal amount of hot ethanol in an Erlenmeyer flask.[7]
-
If insoluble impurities are present, perform a hot gravity filtration.[7]
-
To the hot ethanol solution, add warm water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[7] If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[7]
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[8][9]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8][10]
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture.[7]
-
Dry the purified crystals under vacuum.[7]
-
Analytical Protocols
The purity and identity of 4-(Methylthio)phenol can be confirmed using various analytical techniques.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid to adjust the pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Procedure: Inject the sample onto the column and record the chromatogram. The retention time and peak purity can be compared to a reference standard.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 50-100°C), then ramp up to a higher temperature (e.g., 250-300°C).
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. Derivatization may be employed to improve chromatographic performance.
-
Procedure: Inject the sample into the GC. The resulting mass spectrum can be compared with library spectra for identification.
Visualizations
The following diagrams illustrate key experimental workflows and a potential biological mechanism of action for compounds related to 4-(Methylthio)phenol.
References
- 1. Cas 1073-72-9,4-(Methylthio)phenol | lookchem [lookchem.com]
- 2. Phenol, 4-(methylthio)- [webbook.nist.gov]
- 3. 4-(Methylthio)phenol | 1073-72-9 [chemicalbook.com]
- 4. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
